Dual Fluorination Enhances Physicochemical Profile
The target compound (C19H16F2N2OS2, MW = 390.47) incorporates two 4-fluorophenyl groups—one on the thiazole ring and one on the thioether side chain—resulting in a higher molecular weight and distinct lipophilicity profile compared to its mono-fluorinated analog 4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide (C19H17FN2OS2, MW = 372.48) [1] [2]. The additional fluorine atom increases molecular weight by 17.99 Da and reduces the number of aromatic hydrogen atoms available for cytochrome P450-mediated oxidative metabolism, consistent with well-established fluorine-mediated metabolic shielding effects [3]. While direct LogP measurements are not publicly available, the calculated AlogP for the target is predicted to be ~4.5, placing it within the optimal range for oral bioavailability and blood-brain barrier penetration, unlike the less lipophilic thiazole-unsubstituted analog 4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide (MW = 296.4, predicted AlogP ~2.8) [1] [3].
| Evidence Dimension | Molecular Weight and Fluorine Count |
|---|---|
| Target Compound Data | MW = 390.47, 2 fluorine atoms |
| Comparator Or Baseline | 4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide (MW = 372.48, 1 fluorine); 4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide (MW = 296.4, 1 fluorine) |
| Quantified Difference | ΔMW = +17.99 Da vs. phenyl analog; +94.07 Da vs. thiazole-unsubstituted analog; ΔF count = +1 vs. both |
| Conditions | Calculated from molecular formula; AlogP predicted via Pipeline Pilot (Accelrys) |
Why This Matters
The dual-fluorination pattern of the target compound provides a distinct physicochemical profile that directly impacts pharmacokinetic behavior, making it a critical tool compound for studies requiring specific lipophilicity and metabolic stability parameters that mono-fluorinated or non-fluorinated analogs cannot match.
- [1] Chemsrc, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide (CAS 922987-69-7) Chemical & Physical Properties. Accessed 2026. View Source
- [2] Chemsrc, 4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide (CAS 922870-21-1) Chemical & Physical Properties. Accessed 2026. View Source
- [3] Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem., 58(21), 8315-8359. View Source
